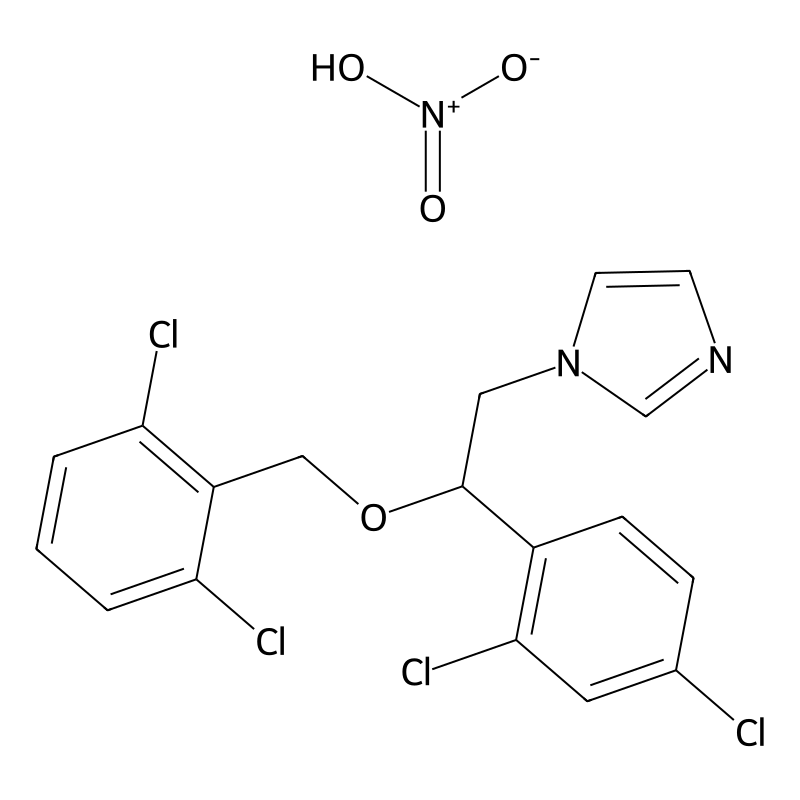

Isoconazole Nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isoconazole Nitrate (CAS 24168-96-5) is a highly lipophilic, broad-spectrum imidazole derivative primarily utilized as an active pharmaceutical ingredient (API) in advanced dermatological and gynecological formulations. Unlike standard fungistatic agents, Isoconazole Nitrate is distinguished by its intrinsic dual-action profile, offering potent disruption of fungal ergosterol synthesis alongside robust bactericidal activity against Gram-positive bacteria. This unique pharmacological duality, combined with its exceptional stratum corneum retention properties, makes it a high-value precursor for formulators seeking to develop single-API therapeutics for mixed or superinfected cutaneous lesions. [1]

Research Fit

Substituting Isoconazole Nitrate with more ubiquitous azoles, such as clotrimazole or miconazole, frequently compromises formulation efficiency and therapeutic scope. Standard azoles typically lack sufficient independent efficacy against Gram-positive superinfections, forcing formulators to procure and integrate secondary antibiotic APIs (e.g., gentamicin or fusidic acid), which increases regulatory complexity, manufacturing costs, and the risk of excipient incompatibility. Furthermore, generic substitutes often fail to match Isoconazole Nitrate's pronounced follicular reservoir effect, necessitating higher API loading or more frequent application regimens to maintain localized minimum inhibitory concentrations (MIC) over extended periods. [1]

Substitution Risk

Intrinsic Gram-Positive Bactericidal Activity Eliminates Secondary API Requirements

Isoconazole Nitrate demonstrates a potent bactericidal effect against Gram-positive bacteria, a common complication in dermatomycoses, which is rarely matched by standard antifungal azoles. In broth-dilution and bacterial killing curve assays, Isoconazole Nitrate achieved a 50% kill rate against methicillin-resistant Staphylococcus aureus (MRSA) and induced reactive oxygen species (ROS) in 90% of S. aureus cells within 60 minutes. Furthermore, its Minimum Inhibitory Concentrations (MICs) for Bacillus cereus and Staphylococcus haemolyticus were quantitatively lower than those of the dedicated antibiotic ampicillin. [1]

| Evidence Dimension | Bactericidal ROS induction and MIC against Gram-positive strains |

| Target Compound Data | Isoconazole Nitrate (90% ROS induction in S. aureus at 60 min; lower MIC than ampicillin for S. haemolyticus) |

| Comparator Or Baseline | Ampicillin (higher MIC for S. haemolyticus) / Standard azoles (lack rapid ROS-mediated bactericidal action) |

| Quantified Difference | 90% ROS induction within 1 hour; superior or equivalent MIC to benchmark antibiotics |

| Conditions | Broth-dilution method and singlet oxygen detector staining in vitro |

Allows procurement teams to source a single API for mixed fungal/bacterial infections, streamlining formulation and regulatory approval processes.

Exceptional Stratum Corneum Retention for Extended-Release Formulations

The high lipophilicity of Isoconazole Nitrate facilitates rapid penetration and prolonged storage within the stratum corneum and hair follicles, creating a sustained drug reservoir. In human in vivo studies utilizing cyanoacrylate skin surface biopsies, Isoconazole Nitrate maintained extreme local concentrations of approximately 3500 µg/ml in the horny layer 7 hours post-application. Crucially, the API remained detectable at levels exceeding the Minimum Inhibitory Concentration (MIC) for up to 14 days after the cessation of a two-week topical treatment, vastly outperforming the retention profiles of less lipophilic comparators. [1]

| Evidence Dimension | Epidermal drug concentration and retention duration |

| Target Compound Data | Isoconazole Nitrate (~3500 µg/ml at 7h; >MIC for 14 days post-treatment) |

| Comparator Or Baseline | MIC threshold (~2 µmol/L) and standard rapid-clearance topicals |

| Quantified Difference | Maintained >MIC concentrations for 2 weeks post-application |

| Conditions | Human in vivo tape stripping and cyanoacrylate surface biopsies |

Enables the development of high-compliance, low-frequency application dermatological products, providing a significant commercial advantage.

High Processability via Cyclodextrin Inclusion for Aqueous Systems

While native Isoconazole Nitrate exhibits poor aqueous solubility, it demonstrates exceptional compatibility with advanced solubility-enhancement techniques, particularly cyclodextrin complexation. When processed via spray-drying with methyl-β-cyclodextrin (M-β-CD), Isoconazole Nitrate forms a highly stable 1:1 molar inclusion complex with an apparent stability constant (KS) of 2711 M⁻¹. This engineered complex yields an approximately 7-fold increase in aqueous solubility compared to the uncomplexed crystalline API, significantly outperforming traditional freeze-drying methods in both drug content and dissolution kinetics. [1]

| Evidence Dimension | Aqueous solubility and stability constant |

| Target Compound Data | Spray-dried ISN/M-β-CD complex (7-fold solubility increase, KS = 2711 M⁻¹) |

| Comparator Or Baseline | Uncomplexed crystalline Isoconazole Nitrate and freeze-dried complexes |

| Quantified Difference | ~700% enhancement in aqueous solubility via spray-drying |

| Conditions | Phase solubility analysis and high-performance liquid chromatography (HPLC) |

Overcomes the API's native hydrophobicity, allowing manufacturers to seamlessly integrate it into modern hydrogels, washes, and aqueous-based delivery systems.

Superior Transdermal Permeation in Nanocrystalline Formulations

Isoconazole Nitrate is highly responsive to particle size reduction strategies, which drastically improve its formulation efficacy. When formulated as a nanocrystalline suspension (particle size 60–220 nm) via wet-bead milling and incorporated into a Carbopol hydrogel matrix, Isoconazole Nitrate exhibited a 1.7-fold increase in transdermal permeation and a 1.54-fold enhancement in drug release compared to standard microparticle-based gels. This optimized permeation directly correlates with superior in vitro antifungal activity against Candida albicans, providing a highly efficient delivery mechanism. [1]

| Evidence Dimension | Transdermal permeation rate and drug release |

| Target Compound Data | ISN nanoparticle Carbopol gel (60–220 nm) |

| Comparator Or Baseline | Standard ISN microparticle gel |

| Quantified Difference | 1.7-fold increase in permeation; 1.54-fold increase in drug release |

| Conditions | Wistar rat skin absorption model and HPLC quantification |

Justifies the procurement of ISN for high-efficiency nano-formulations, allowing for reduced API loading while achieving superior clinical efficacy.

Single-API Creams for Mixed Dermatomycoses

Because Isoconazole Nitrate induces rapid ROS-mediated bactericidal effects against MRSA and other Gram-positive strains, it is the optimal API for formulating broad-spectrum dermatological creams without the need to source and stabilize a secondary antibiotic. [1]

Low-Frequency Application Dermatologicals

Leveraging its ability to maintain concentrations above the MIC in the stratum corneum for up to 14 days post-application, this compound is ideal for developing extended-release, high-compliance topical therapies. [2]

Aqueous Vaginal Hydrogels for Candidiasis

By utilizing spray-dried methyl-β-cyclodextrin inclusion complexes that increase aqueous solubility 7-fold, formulators can successfully integrate Isoconazole Nitrate into advanced, aesthetically pleasing hydrogel systems for gynecological use. [3]

Dose-Sparing Nanocrystalline Topicals

The compound's compatibility with wet-bead milling allows for the creation of nanocrystalline Carbopol gels that offer a 1.7-fold increase in transdermal permeation, enabling manufacturers to reduce overall API loading while maximizing therapeutic efficacy. [4]

Application Fit Matrix

References

- [1] Kessler, B., et al. (2013). Reactive oxygen species and the bacteriostatic and bactericidal effects of isoconazole nitrate. Mycoses, 56(S1), 36-40.

- [2] Lademann, J., et al. (2012). Non-invasive analysis of penetration and storage of Isoconazole nitrate in the stratum corneum and the hair follicles. European Journal of Pharmaceutics and Biopharmaceutics, 80(3), 615-620.

- [3] Alloush, T., & Kırımlıoğlu, G. Y. (2025). Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. Molecules, 30(8), 1654.

- [4] Dermal Formulation Incorporating Isoconazole Nitrate Nanoparticles Offers High Absorption into Skin and Antimicrobial Effect Against Candida albicans. MDPI (2025).

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 37 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 36 of 37 companies with hazard statement code(s):;

H400 (94.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Environmental Hazard

Other CAS

24168-96-5

Wikipedia

Explore Compound Types